4-(4-Chlorophenyl)morpholine 4-(4-Chlorophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 70291-67-7
VCID: VC2450612
InChI: InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
SMILES: C1COCCN1C2=CC=C(C=C2)Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

4-(4-Chlorophenyl)morpholine

CAS No.: 70291-67-7

Cat. No.: VC2450612

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)morpholine - 70291-67-7

Specification

CAS No. 70291-67-7
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 4-(4-chlorophenyl)morpholine
Standard InChI InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Standard InChI Key KDWPYZPZUPWJGB-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)Cl
Canonical SMILES C1COCCN1C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Properties

4-(4-Chlorophenyl)morpholine is an aromatic heterocyclic compound containing a morpholine ring attached to a para-chlorophenyl group. The compound serves as an important building block in organic synthesis and has applications in various research fields.

Basic Information

ParameterValue
CAS Registry Number70291-67-7
Molecular FormulaC₁₀H₁₂ClNO
Molecular Weight197.66 g/mol
Creation Date in PubChemOctober 25, 2006
Last Modified in PubChemApril 5, 2025

Chemical Identifiers

Identifier TypeValue
IUPAC Name4-(4-chlorophenyl)morpholine
InChIInChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
InChIKeyKDWPYZPZUPWJGB-UHFFFAOYSA-N
SMILESC1COCCN1C2=CC=C(C=C2)Cl
Alternative IdentifiersDTXSID30439581, MFCD09038510, SCHEMBL21690

Structural Characteristics

The structure of 4-(4-Chlorophenyl)morpholine consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) connected to a para-chlorophenyl group via the nitrogen atom of the morpholine ring.

Molecular Structure

The compound features a morpholine ring in its characteristic chair conformation, with the nitrogen atom forming a direct bond to the 4-chlorophenyl group. This specific structural arrangement influences the compound's chemical reactivity and physical properties .

Chemical Bonding and Conformation

The nitrogen atom in the morpholine ring adopts a slightly pyramidal geometry, with the bond to the aromatic ring being approximately 1.4 Å in length. The chlorine atom at the para position of the phenyl ring introduces electronic effects that influence the electron distribution throughout the molecule .

Physical Properties

4-(4-Chlorophenyl)morpholine possesses distinct physical properties that are important for its handling, storage, and application in various chemical processes.

Physical State and Appearance

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to off-white solid
Purity (Commercial)Typically ≥98%

Solubility and Stability

The compound demonstrates moderate solubility in organic solvents such as ethanol, tetrahydrofuran, and dichloromethane, while showing limited solubility in water. This solubility profile is typical of compounds containing both polar morpholine and nonpolar aromatic components .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 4-(4-Chlorophenyl)morpholine, with varying reaction conditions, yields, and starting materials.

Reaction Parameters

ParameterCondition
Temperature100°C
Duration12 hours
AtmosphereInert (argon)
VesselSealed tube
Yield86%
PurificationSilica gel column chromatography

Applications and Research Applications

4-(4-Chlorophenyl)morpholine serves multiple purposes across different scientific and industrial domains.

Research Applications

The compound is primarily used as an organic building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity. Its morpholine ring provides useful water solubility while the chlorophenyl group offers binding capabilities to various biological targets .

Precursor in Pharmaceutical Synthesis

4-(4-Chlorophenyl)morpholine serves as a precursor in the development of pharmaceutical compounds. The morpholine moiety is present in numerous bioactive compounds, including antidepressants, antipsychotics, and analgesics. The chlorophenyl group provides opportunities for further functionalization through various coupling reactions .

Chemical Probe and Reagent

In chemical research, the compound functions as a useful reagent for structure-activity relationship studies and as a chemical probe for investigating biological systems .

ConditionRecommendation
TemperatureRoom temperature (RT)
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month
ContainerAir-tight container protected from light

Solution Preparation Guidelines

For research applications requiring solution preparation, appropriate solvents should be selected based on the compound's solubility profile. Heat treatment at 37°C followed by ultrasonic bath agitation can increase solubility if needed .

Supplier ExamplesSpecifications
Research SuppliersTypically available in 1g, 5g, 10g, and larger quantities
PurityGenerally ≥98%
FormatPowder or crystalline solid
Research GradeAvailable for laboratory and research applications

Related Compounds and Derivatives

Several compounds structurally related to 4-(4-Chlorophenyl)morpholine have been synthesized and studied.

Structural Analogs

CompoundCAS NumberRelationship to 4-(4-Chlorophenyl)morpholine
N-(4-Chlorobenzoyl)morpholine19202-04-1Contains carbonyl linkage between morpholine and 4-chlorophenyl
N-(4-chlorophenyl)morpholine-4-carboxamide52625-27-1Contains carboxamide linkage
3-(4-chlorophenyl)morpholine hydrochlorideNot specifiedPositional isomer as hydrochloride salt

Derivatives in Chemical Research

More complex derivatives incorporating the 4-(4-chlorophenyl)morpholine scaffold have been synthesized for various research purposes, including the development of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which represent an important class of compounds with potential biological activities .

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